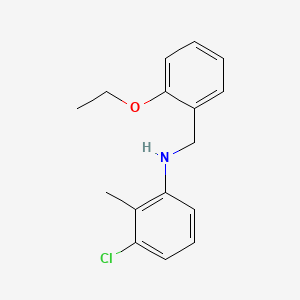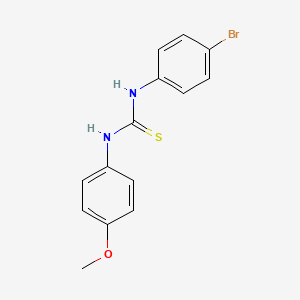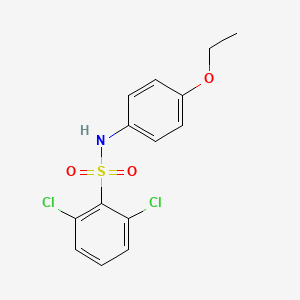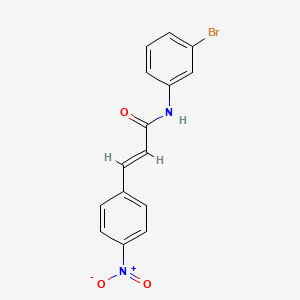
(3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine, also known as CMEA, is a chemical compound that has gained attention in the scientific community for its potential applications in the field of medicinal chemistry. CMEA belongs to the class of phenethylamines, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine is not fully understood, but it is believed to involve the inhibition of monoamine oxidase enzymes. Monoamine oxidases are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, emotion, and behavior. By inhibiting these enzymes, (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine may increase the levels of these neurotransmitters in the brain, leading to antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
(3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated its antibacterial and antifungal properties, while in vivo studies have shown its antitumor properties. (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine has also been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to antidepressant and anxiolytic effects.
实验室实验的优点和局限性
One of the main advantages of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine is its diverse biological activities, which make it a promising candidate for the development of new drugs. Its synthesis method is also relatively simple and yields a high purity product. However, one of the limitations of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine is its potential toxicity, which may limit its use in clinical settings. Further studies are needed to fully understand its toxicity profile and to develop safer derivatives.
未来方向
There are several future directions for the study of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine. One potential direction is the development of new derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of its potential as a treatment for other neurological disorders, such as Parkinson's disease. Further studies are also needed to fully understand its toxicity profile and to determine its safety for clinical use.
Conclusion:
In conclusion, (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine is a chemical compound with diverse biological activities and potential applications in the field of medicinal chemistry. Its synthesis method is relatively simple, and it has been extensively studied for its potential as a monoamine oxidase inhibitor and as a treatment for various neurological disorders. However, further studies are needed to fully understand its mechanism of action, toxicity profile, and potential clinical applications.
合成方法
The synthesis of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine involves the condensation reaction between 3-chloro-2-methylphenylamine and 2-ethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine obtained from this method is around 70%, making it a viable option for large-scale synthesis.
科学研究应用
(3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine has also been investigated for its potential as a monoamine oxidase inhibitor (MAOI), which is a class of drugs used in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
3-chloro-N-[(2-ethoxyphenyl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-3-19-16-10-5-4-7-13(16)11-18-15-9-6-8-14(17)12(15)2/h4-10,18H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWUNHRRMHCLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(2-ethoxyphenyl)methyl]-2-methylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776687.png)

![N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5776697.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5776704.png)

![6-[(4-bromophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5776713.png)
![N-(3,5-dichloro-4-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5776715.png)
![2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5776740.png)
![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)

![6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5776768.png)
